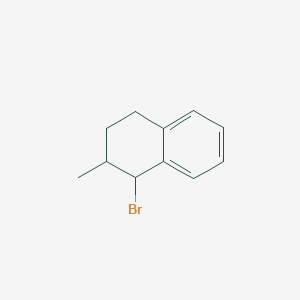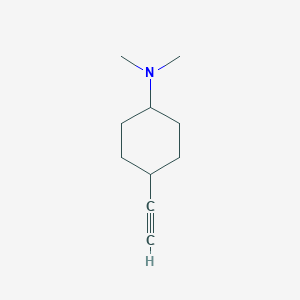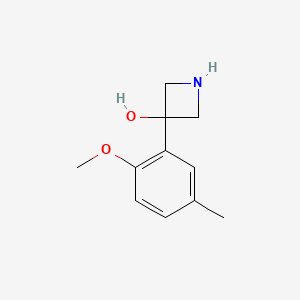
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Suzuki–Miyaura cross-coupling, which is widely used for carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling can yield various substituted aromatic compounds .
Applications De Recherche Scientifique
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of novel heterocyclic compounds . In biology, it may be used to study the biological activities of azetidine derivatives . In industry, it can be used in the production of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of 3-(2-Methoxy-5-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in the Suzuki–Miyaura coupling reaction, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product . The molecular targets and pathways involved in other applications may include enzymes, receptors, and signaling pathways relevant to the biological or medicinal context.
Comparaison Avec Des Composés Similaires
3-(2-Methoxy-5-methylphenyl)azetidin-3-ol can be compared with other similar compounds, such as other azetidine derivatives and oxetane derivatives . These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications. For example, oxetane derivatives contain a four-membered ring with one oxygen atom instead of nitrogen, which can lead to different chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
3-(2-methoxy-5-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-8-3-4-10(14-2)9(5-8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |
Clé InChI |
UYEXHUUZMUHGSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C2(CNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



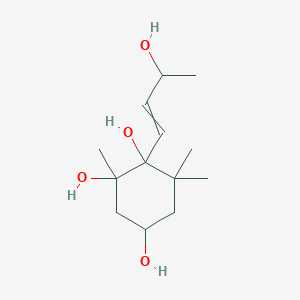
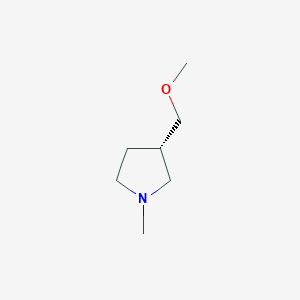
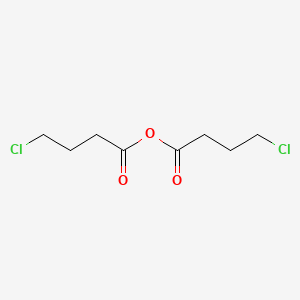
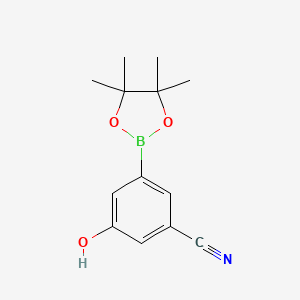

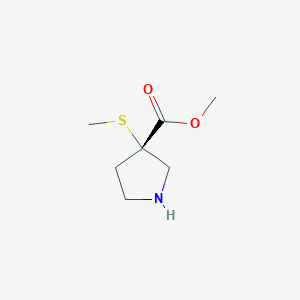
![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
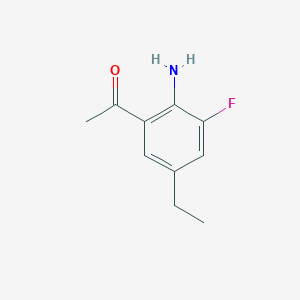
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)

![1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B11755941.png)
